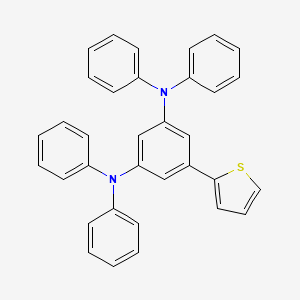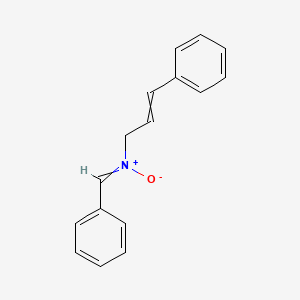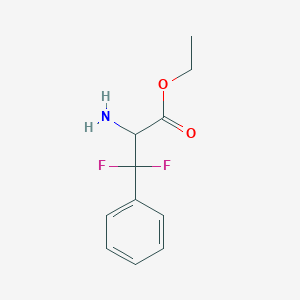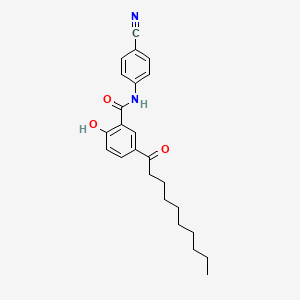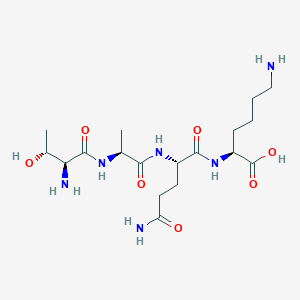![molecular formula C34H38O6 B15159893 1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) CAS No. 680576-20-9](/img/structure/B15159893.png)
1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) is a complex organic compound characterized by its unique structure, which includes two hexyloxy groups attached to a phenylene core and two phenylethane-1,2-dione groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2,5-dihydroxy-1,4-benzenedicarboxylic acid with hexyl bromide to introduce the hexyloxy groups. This is followed by a Friedel-Crafts acylation reaction using phenylethane-1,2-dione to attach the diketone groups to the phenylene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) can undergo various chemical reactions, including:
Oxidation: The diketone groups can be oxidized to form carboxylic acids.
Reduction: The diketone groups can be reduced to form alcohols.
Substitution: The hexyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
科学研究应用
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers with unique electronic properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemistry: Serves as a precursor for the synthesis of other complex organic molecules.
Biology and Medicine:
作用机制
The mechanism of action of 1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) largely depends on its application. In organic electronics, its hexyloxy groups enhance solubility and processability, while the diketone groups contribute to the electronic properties of the material. In biological applications, the compound may interact with specific molecular targets, influencing pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: Similar structure but with nitrile groups instead of diketone groups.
1,2-Dihexyloxybenzene: Lacks the diketone groups, making it less reactive in certain chemical reactions.
1,4-Bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene: Used in similar applications but with different functional groups.
Uniqueness
1,1’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione) is unique due to its combination of hexyloxy and diketone groups, which confer distinct electronic and solubility properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other high-tech applications.
属性
CAS 编号 |
680576-20-9 |
|---|---|
分子式 |
C34H38O6 |
分子量 |
542.7 g/mol |
IUPAC 名称 |
1-[2,5-dihexoxy-4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C34H38O6/c1-3-5-7-15-21-39-29-23-28(34(38)32(36)26-19-13-10-14-20-26)30(40-22-16-8-6-4-2)24-27(29)33(37)31(35)25-17-11-9-12-18-25/h9-14,17-20,23-24H,3-8,15-16,21-22H2,1-2H3 |
InChI 键 |
LIEFFHMCWBNYFV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC(=C(C=C1C(=O)C(=O)C2=CC=CC=C2)OCCCCCC)C(=O)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


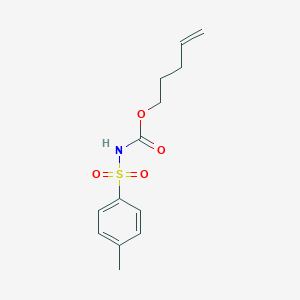
![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
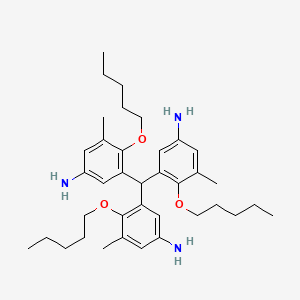
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
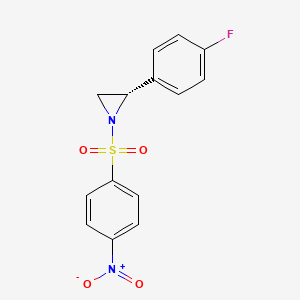
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
